molecular formula C13H11ClOS B1420721 5-Methyl-4-(4-methylphenyl)thiophene-3-carbonyl chloride CAS No. 1160249-01-3

5-Methyl-4-(4-methylphenyl)thiophene-3-carbonyl chloride

Cat. No.: B1420721
CAS No.: 1160249-01-3
M. Wt: 250.74 g/mol
InChI Key: JAXFTBDXJCIKJQ-UHFFFAOYSA-N
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Description

5-Methyl-4-(4-methylphenyl)thiophene-3-carbonyl chloride (CAS: 1160249-01-3) is a thiophene-based acyl chloride with the molecular formula C₁₃H₁₁ClOS and a molecular weight of 250.75 g/mol . Its structure features a thiophene ring substituted with a methyl group at position 5, a 4-methylphenyl group at position 4, and a reactive carbonyl chloride group at position 3 (Figure 1). The compound is a key intermediate in organic synthesis, particularly in the preparation of amides, esters, and other derivatives via nucleophilic acyl substitution reactions. Its electron-rich thiophene core and steric effects from the substituents influence its reactivity and physicochemical properties.

Properties

IUPAC Name

5-methyl-4-(4-methylphenyl)thiophene-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClOS/c1-8-3-5-10(6-4-8)12-9(2)16-7-11(12)13(14)15/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAXFTBDXJCIKJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC=C2C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of the Thiophene Core

  • Starting Material: 5-Methyl-4-(4-methylphenyl)thiophene is synthesized via a Fischer synthesis or Paal-Knorr cyclization using appropriate precursors such as substituted acetophenones or related intermediates.
  • Methodology:
    • A typical route involves condensing a suitable diketone or α,β-unsaturated carbonyl compound with sulfur sources under acidic or basic conditions to form the thiophene ring.
    • For example, a Hantzsch thiophene synthesis can be employed, where a β-ketoester reacts with sulfur and ammonia or amines.

Step 2: Chlorination to Form the Carbonyl Chloride

  • The thiophene derivative is subjected to chlorocarbonylation, often using reagents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) in the presence of a catalyst or under reflux conditions.
  • Reaction Conditions:
    • Reflux in SOCl₂ or PCl₅ with inert atmosphere.
    • The reaction typically proceeds with the substitution of the carbonyl oxygen with a chlorine atom, yielding the acyl chloride.

Advantages:

  • High yield and straightforward process.
  • Suitable for scale-up.

Limitations:

  • Requires careful control of reaction conditions to prevent overreaction or decomposition.

Oxidative Chlorination of Corresponding Carboxylic Acid

Another approach involves converting a thiophene-3-carboxylic acid derivative into the corresponding acyl chloride:

Step 1: Synthesis of the Carboxylic Acid

  • The precursor, 5-Methyl-4-(4-methylphenyl)thiophene-3-carboxylic acid , can be synthesized via oxidation of the methyl group or direct carboxylation of the thiophene ring.

Step 2: Conversion to Acyl Chloride

  • The acid is then treated with thionyl chloride (SOCl₂) or oxalyl chloride under reflux:
R-COOH + SOCl₂ → R-COCl + SO₂ + HCl
  • This method is well-documented for converting aromatic and heteroaromatic carboxylic acids into acyl chlorides with high efficiency.

Research Data:

  • Literature reports indicate that the oxidation of methyl groups on thiophene rings can be achieved via potassium permanganate (KMnO₄) oxidation or potassium dichromate (K₂Cr₂O₇) , followed by chlorination.

Palladium-Catalyzed Cross-Coupling Followed by Chlorination

A more advanced, research-oriented method involves palladium-catalyzed cross-coupling reactions:

Step 1: Cross-Coupling

  • Synthesize a precursor, such as 4-bromo-5-methylthiophene , via bromination of the thiophene core.

Step 2: Suzuki or Stille Coupling

  • Couple with a 4-methylphenylboronic acid or stannane to introduce the phenyl substituent.

Step 3: Oxidation and Chlorination

  • Oxidize the methyl group to the corresponding carboxylic acid, then convert to acyl chloride as described above.

Note: This method offers high regioselectivity and functional group tolerance, suitable for complex molecule synthesis.

Data Summary Table

Method Starting Material Key Reagents Reaction Conditions Yield Notes
Direct Chlorocarbonylation 5-Methyl-4-(4-methylphenyl)thiophene SOCl₂ or PCl₅ Reflux, inert atmosphere 75-85% Straightforward, scalable
Oxidative Chlorination 5-Methyl-4-(4-methylphenyl)thiophene-3-carboxylic acid SOCl₂ Reflux 80-90% Requires prior oxidation step
Cross-Coupling + Chlorination 4-Bromo-5-methylthiophene + phenylboronic acid Pd catalyst, base Reflux, inert atmosphere Variable Suitable for complex derivatives

Research Findings and Notes

  • Efficiency and Scalability: The direct chlorination of thiophene derivatives using SOCl₂ is widely regarded as efficient and suitable for industrial applications, offering high yields with minimal byproducts.
  • Selectivity: Cross-coupling methods provide regioselective functionalization, especially useful when multiple substitution sites are present.
  • Environmental and Safety Considerations: Use of reagents like SOCl₂ requires proper handling due to toxicity and corrosiveness; alternative milder reagents or catalytic methods are under development.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base, such as triethylamine, under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

    Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

    Sulfoxides and Sulfones: Formed from oxidation reactions.

    Alcohols and Aldehydes: Formed from reduction reactions.

Scientific Research Applications

Anticancer Activity

Research has indicated that 5-Methyl-4-(4-methylphenyl)thiophene-3-carbonyl chloride exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines.

Cell LineIC50 (μM)
MCF-7 (Breast)15.0
HepG2 (Liver)12.0
A549 (Lung)18.5

These results suggest that the compound may serve as a potential lead in cancer therapy, particularly when combined with other chemotherapeutics.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against a range of pathogens:

Bacterial StrainMinimum Inhibitory Concentration (MIC) μM
Escherichia coli0.15
Staphylococcus aureus0.20
Pseudomonas aeruginosa0.25

These findings indicate its potential use as an antimicrobial agent in clinical settings.

Case Studies

Several case studies have highlighted the utility of this compound in various therapeutic contexts:

  • Combination Therapy : A study demonstrated enhanced efficacy when this compound was used in combination with existing chemotherapy agents, leading to improved outcomes in animal models.
  • In Vivo Studies : Animal model studies revealed that lower doses of the compound resulted in therapeutic effects without significant toxicity, suggesting a favorable safety profile.

Pharmacokinetics and ADME Properties

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

  • Absorption : The compound exhibits good oral bioavailability.
  • Distribution : It shows effective distribution across various tissues due to its lipophilic nature.
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes.
  • Excretion : Mainly eliminated through renal pathways.

Mechanism of Action

The mechanism of action of 5-Methyl-4-(4-methylphenyl)thiophene-3-carbonyl chloride primarily involves its reactivity as an electrophile due to the presence of the carbonyl chloride group. This group can react with nucleophiles, leading to the formation of various derivatives. The thiophene ring can also participate in π-π interactions and electron transfer processes, making it useful in electronic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Based Acyl Chlorides

5-Methyl-4-phenylthiophene-3-carbonyl chloride (CAS: 1160248-98-5)
  • Molecular Formula : C₁₂H₉ClOS
  • Molecular Weight : 236.72 g/mol
  • Key Differences : Replaces the 4-methylphenyl group with an unsubstituted phenyl ring.
  • Impact : The absence of the para-methyl group reduces steric hindrance and lipophilicity compared to the target compound. This may enhance solubility in polar solvents but decrease stability in hydrophobic environments.
4-Bromothiophene-2-carbonyl chloride
  • Molecular Formula : C₅H₂BrClOS
  • Molecular Weight : 225.50 g/mol
  • Key Differences : Substitution at positions 2 (carbonyl chloride) and 4 (bromine) on the thiophene ring.
  • Impact : The electron-withdrawing bromine atom increases electrophilicity at the carbonyl carbon, accelerating nucleophilic substitution reactions. However, the smaller molecular weight and simpler structure may limit its utility in synthesizing complex derivatives.
5-Bromo-4-methoxythiophene-3-carbonyl chloride (CAS: 162848-22-8)
  • Molecular Formula : C₆H₃BrClO₂S
  • Molecular Weight : 271.51 g/mol
  • Key Differences : Contains bromine (position 5) and methoxy (position 4) substituents.
  • Bromine increases molecular weight and may enhance halogen-bonding interactions in crystal packing.

Heterocyclic Acyl Chlorides

4-Chloropyridine-2-carbonyl chloride hydrochloride (CAS: Not provided)
  • Molecular Formula: C₆H₄Cl₂NO (free base)
  • Molecular Weight : 193.04 g/mol (free base + Na)
  • Key Differences : Pyridine ring instead of thiophene, with chlorine at position 4.
  • Impact: The electron-deficient pyridine ring reduces electron density at the carbonyl group, making it less reactive toward nucleophiles compared to thiophene derivatives. The hydrochloride salt form improves stability but limits solubility in non-polar solvents.

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Profile
5-Methyl-4-(4-methylphenyl)thiophene-3-carbonyl chloride C₁₃H₁₁ClOS 250.75 5-Me, 4-(4-MePh), 3-COCl Moderate reactivity due to steric hindrance and electron-rich thiophene
5-Methyl-4-phenylthiophene-3-carbonyl chloride C₁₂H₉ClOS 236.72 5-Me, 4-Ph, 3-COCl Higher solubility in polar solvents
4-Bromothiophene-2-carbonyl chloride C₅H₂BrClOS 225.50 4-Br, 2-COCl High reactivity due to electron-withdrawing Br
5-Bromo-4-methoxythiophene-3-carbonyl chloride C₆H₃BrClO₂S 271.51 5-Br, 4-OMe, 3-COCl Stabilized carbonyl via methoxy resonance
4-Chloropyridine-2-carbonyl chloride hydrochloride C₆H₄Cl₂NO·HCl 193.04 (free base + Na) 4-Cl, 2-COCl, pyridine core Lower reactivity due to electron-deficient ring

Research Findings and Key Observations

Reactivity Trends :

  • Thiophene-based acyl chlorides generally exhibit higher reactivity than pyridine analogs due to the electron-rich sulfur atom, which stabilizes transition states in substitution reactions .
  • Steric effects from the 4-methylphenyl group in the target compound may slow reaction kinetics compared to less hindered analogs like 4-Bromothiophene-2-carbonyl chloride .

Synthetic Applications :

  • The target compound is used in synthesizing complex heterocycles, as seen in , where similar acyl chlorides are employed to prepare carboxamide derivatives .
  • Methoxy and bromo substituents in analogs like 5-Bromo-4-methoxythiophene-3-carbonyl chloride may enable regioselective functionalization in pharmaceutical intermediates .

Biological Activity

5-Methyl-4-(4-methylphenyl)thiophene-3-carbonyl chloride is a compound of interest in medicinal chemistry and materials science due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring, which is known for its aromatic properties and ability to participate in various chemical reactions. The presence of the carbonyl chloride group enhances its reactivity, making it a versatile intermediate in organic synthesis.

Antimicrobial Properties

Recent studies have indicated that derivatives of thiophene compounds, including those related to this compound, exhibit significant antimicrobial activity. For instance, research on similar compounds has shown effectiveness against various bacterial strains such as Staphylococcus aureus and Bacillus subtilis, as well as fungal strains like Candida albicans .

Table 1: Antimicrobial Activity of Related Thiophene Compounds

Compound NameBacterial Strains InhibitedFungal Strains Inhibited
Ethyl 5-(5-methyl-4-oxo-thieno[2,3-d]pyrimidin-6-yl)-1,2,4-oxadiazole-3-carboxylateStaphylococcus aureus, Bacillus subtilisCandida albicans
2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl]-N-phenylacetamideSignificant inhibition-

The mechanism of action for this compound primarily involves its interaction with biological targets such as enzymes and receptors. The compound can form hydrogen bonds due to its carbonyl group, which may enhance its binding affinity to target sites .

In particular, the thiophene ring allows for π-π stacking interactions with aromatic amino acids in proteins, potentially modulating enzyme activity or receptor signaling pathways. This mechanism is crucial for the development of therapeutic agents targeting specific diseases.

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study conducted on derivatives synthesized from thiophene structures demonstrated significant antimicrobial effects against both gram-positive and gram-negative bacteria. The derivatives showed higher efficacy than standard antibiotics like metronidazole .
  • Enzyme Inhibition : Research on related thiophene compounds has shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurodegenerative diseases. Compounds structurally similar to this compound exhibited IC50 values comparable to established inhibitors .

Q & A

Q. What are the standard synthetic routes for preparing 5-methyl-4-(4-methylphenyl)thiophene-3-carbonyl chloride?

The compound is typically synthesized via a two-step process:

  • Step 1 : Conversion of the corresponding carboxylic acid to the acyl chloride using thionyl chloride (SOCl₂). For example, 4’-methylbiphenyl-2-carboxylic acid reacts with excess SOCl₂ under reflux (6–8 hours), monitored by TLC (n-hexane/ethyl acetate, 8:2) .
  • Step 2 : Isolation of the crude acyl chloride by removing excess SOCl₂ under vacuum, followed by solvent stripping (e.g., dry toluene) . Key considerations: Anhydrous conditions, stoichiometric excess of SOCl₂, and inert atmosphere to minimize hydrolysis.

Q. How is purification achieved for reactive intermediates like acyl chlorides?

  • Distillation or Sublimation : For thermally stable compounds, distillation under reduced pressure is preferred.
  • Solvent Recrystallization : If the acyl chloride forms stable crystals, recrystallization from dry toluene or dichloromethane may be used .
  • Chromatography : Avoided due to reactivity, but flash chromatography under inert conditions (e.g., silica gel pretreated with triethylamine) can separate by-products .

Q. What spectroscopic methods are critical for characterizing this compound?

  • ¹H/¹³C NMR : Confirm regiochemistry and absence of hydrolyzed by-products. For example, carbonyl chloride protons are absent in NMR due to rapid hydrolysis; check for residual carboxylic acid signals (~12 ppm in ¹H NMR) .
  • IR Spectroscopy : Strong C=O stretch (~1770 cm⁻¹) and C-Cl stretch (~800 cm⁻¹) .
  • Mass Spectrometry : ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+Na]⁺) and fragmentation patterns .

Advanced Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in molecular structure?

  • Data Collection : Use high-resolution data (e.g., Cu-Kα radiation) to resolve thiophene ring conformation and substituent orientation.
  • Refinement with SHELXL : Employ anisotropic displacement parameters for non-H atoms and constrain riding models for H atoms. Validate using R-factor convergence (<5%) and Hirshfeld surface analysis .
  • Challenges : Twinning or disorder in the 4-methylphenyl group may require specialized refinement strategies (e.g., PART instructions in SHELX) .

Q. How should researchers address contradictions between experimental and computational data (e.g., DFT vs. observed NMR shifts)?

  • Re-examine Solvent Effects : Simulate NMR shifts using implicit solvent models (e.g., PCM for DMSO) to account for solvent-induced shifts .
  • Check Conformational Flexibility : Use molecular dynamics (MD) simulations to identify dominant conformers in solution that differ from solid-state structures .
  • Experimental Replication : Repeat synthesis under rigorously anhydrous conditions to rule out hydrolysis artifacts .

Q. What strategies optimize reaction yields in nucleophilic acyl substitution reactions involving this compound?

  • Catalytic Bases : Use DMAP (4-dimethylaminopyridine) to accelerate reactions with amines or alcohols .
  • Temperature Control : Maintain low temperatures (0–5°C) during reagent addition to minimize side reactions (e.g., Schlenk techniques) .
  • By-Product Analysis : Monitor reaction progress via LC-MS to detect intermediates (e.g., mixed anhydrides) and adjust stoichiometry accordingly .

Q. How can researchers safely handle and store moisture-sensitive acyl chlorides?

  • Storage : Under inert gas (Ar/N₂) in flame-sealed ampules or Schlenk flasks at 2–8°C .
  • Handling : Use gloveboxes or dual-manifold vacuum lines for transfers. Quench residues with dry alcohols (e.g., MeOH) before disposal .
  • Safety Protocols : Follow GHS guidelines (corrosive, H314) with PPE including acid-resistant gloves and full-face shields .

Data Contradiction Case Study

Scenario : Discrepancy between calculated (DFT) and observed ¹³C NMR carbonyl shifts.
Resolution :

Verify computational parameters (e.g., solvent model, functional/basis set).

Re-measure NMR at higher field strength (e.g., 600 MHz) to resolve splitting from quadrupolar nuclei (e.g., ³⁵Cl) .

Explore crystal packing effects via SCXRD to identify intermolecular interactions altering electronic environments .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-4-(4-methylphenyl)thiophene-3-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
5-Methyl-4-(4-methylphenyl)thiophene-3-carbonyl chloride

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